Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic systems containing sulfur atoms. According to multiple chemical databases, the preferred International Union of Pure and Applied Chemistry name is methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate. This nomenclature reflects the compound's structural hierarchy, beginning with the methyl ester functionality and proceeding to describe the substituted benzothiophene core system.
The Chemical Abstracts Service registry number for this compound is definitively established as 95834-67-6. This unique identifier serves as the primary reference for the compound across international chemical databases and regulatory systems. Alternative nomenclature variations documented in chemical literature include this compound and methyl 5-chlorobenzo(b)thien-3-ylacetate. The systematic name also appears in the literature as benzo[b]thiophene-3-acetic acid, 5-chloro-, methyl ester, which emphasizes the acetic acid derivative nature of the compound.
The compound's registration in major chemical databases demonstrates its recognition within the scientific community. Matrix Fine Chemicals documents the compound with the International Union of Pure and Applied Chemistry designation as methyl2-(5-chlorobenzo[b]thiophen-3-y l)acetate, though this appears to contain formatting irregularities in the original source. The Chemical Abstracts Service registry system provides additional synonyms including buttpark 97\04-74 and various structural descriptor codes used in chemical inventory systems.
Table 1: Nomenclature and Registry Information
Structural Analogues and Isomeric Considerations
The structural framework of this compound provides a foundation for understanding its relationship to numerous analogous compounds within the benzothiophene and related heterocyclic families. Structural analogues demonstrate variations in substitution patterns, ring systems, and functional group modifications that illuminate the compound's position within broader chemical space.
Closely related benzothiophene derivatives include benzo[b]thiophen-3-yl acetate, which lacks the chlorine substituent but maintains the core acetate ester functionality. This comparison highlights the specific impact of halogen substitution on the aromatic system. Another significant analogue is methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide, which features oxidation of the sulfur atom and repositioning of the ester functionality. These structural variations demonstrate the synthetic accessibility of different substitution patterns within the benzothiophene scaffold.
Isomeric considerations encompass both positional isomers and functional group variations. The 5-chloro substitution pattern in the target compound can be compared with other halogenated benzothiophene systems such as 4-chlorobenzo[b]thiophene and 6-chlorobenzo[b]thiophene. These positional isomers exhibit different electronic and steric properties due to the varied placement of the electron-withdrawing chlorine substituent relative to the sulfur heteroatom and the acetate side chain.
Structural analogues extending beyond the benzothiophene family include methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate, which replaces the benzothiophene system with a simpler thiazole ring while maintaining the chlorinated acetate functionality. Additionally, methyl 2-(4-chloro-1H-indol-3-yl)acetate represents a nitrogen-containing heterocyclic analogue that replaces sulfur with nitrogen in the heteroaromatic system.
The methyl thiophen-2-acetate structure provides insight into the minimal benzothiophene framework, lacking both the fused benzene ring and halogen substitution. Conversely, more complex analogues such as methyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate demonstrate extended side chain modifications that incorporate amino functionality.
Table 2: Structural Analogues and Isomeric Relationships
| Compound Class | Example | Chemical Abstracts Service Number | Structural Relationship |
|---|---|---|---|
| Direct Analogues | benzo[b]thiophen-3-yl acetate | 24434-82-0 | Unsubstituted parent compound |
| Positional Isomers | 4-chlorobenzo[b]thiophene | 66490-33-3 | Alternative chlorine position |
| Ring System Variants | methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | 1392804-31-7 | Thiazole vs benzothiophene |
| Heteroatom Variants | methyl 2-(4-chloro-1H-indol-3-yl)acetate | Available in literature | Nitrogen vs sulfur heteroatom |
| Oxidation States | methyl 3-chlorobenzo(b)thiophene-2-carboxylate 1,1-dioxide | Available in databases | Sulfur oxidation |
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C11H9ClO2S across multiple authoritative sources. This formula represents a precise atomic composition that defines the compound's fundamental chemical identity and enables calculations of various molecular properties essential for chemical characterization and application development.
The molecular weight calculations demonstrate consistency across chemical databases, with values reported as 240.71 grams per mole and 240.7 grams per mole. This slight variation in reported precision reflects different computational methodologies and rounding conventions employed by various chemical database systems, though the values are functionally equivalent for practical applications.
Detailed analysis of the molecular composition reveals the distribution of atoms across different chemical environments. The carbon framework consists of eleven carbon atoms distributed between the benzothiophene aromatic system, the acetate methyl group, and the methylene linker connecting these structural units. The presence of nine hydrogen atoms reflects the aromatic nature of the compound and the specific substitution pattern that eliminates certain hydrogen positions through chlorine substitution and ring fusion.
The heteroatom composition includes a single sulfur atom integrated into the benzothiophene ring system, one chlorine atom providing halogenated functionality, and two oxygen atoms comprising the ester functional group. This heteroatom arrangement contributes significantly to the compound's chemical properties, including its electronic distribution, reactivity patterns, and potential coordination chemistry applications.
Comparative molecular weight analysis with structural analogues provides context for understanding the compound's position within its chemical family. The parent benzo[b]thiophen-3-yl acetate possesses a molecular weight of 192.24 grams per mole, demonstrating that chlorine substitution adds approximately 48.47 grams per mole to the molecular weight. This addition corresponds precisely to the atomic weight of chlorine minus the replaced hydrogen atom, confirming the structural assignment.
Table 3: Molecular Formula and Weight Analysis
The simplified molecular input line entry system representation COC(=O)CC1=CSC2=C1C=C(Cl)C=C2 provides a linear notation that captures the complete structural connectivity of the molecule. This notation system enables computational chemistry applications and database searching while maintaining complete structural information in a compact format. The International Chemical Identifier key JWFDIBIIXZVEBI-UHFFFAOYSA-N serves as a unique molecular identifier that facilitates unambiguous compound identification across different chemical information systems.
Properties
IUPAC Name |
methyl 2-(5-chloro-1-benzothiophen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2S/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFDIBIIXZVEBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381579 | |
| Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95834-67-6 | |
| Record name | methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid (Key Intermediate)
The precursor acid, 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid, is commonly prepared by:
- Halogenation and ring construction: Starting from benzo[b]thiophene, selective chlorination at the 5-position is achieved using electrophilic chlorinating agents under controlled conditions.
- Side chain introduction: The acetic acid side chain at the 3-position is introduced via lithiation or metalation at the 3-position followed by carboxylation with CO2 or via coupling reactions with haloacetate derivatives.
- Purification: The acid is purified by recrystallization or chromatography to ensure high purity for subsequent esterification steps.
Esterification to this compound
The conversion of the acid to the methyl ester is typically performed by:
- Direct esterification: Treatment of the acid with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
- Use of diazomethyl reagents: An alternative method involves the reaction of the acid with (trimethylsilyl)diazomethane in methanol at low temperature (0°C), which methylates the carboxylic acid to the methyl ester efficiently and with high selectivity.
- Work-up and purification: After reaction completion, the mixture is quenched with acetic acid, solvents are evaporated, and the product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures as eluents.
Representative Synthetic Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid, methanol, (trimethylsilyl)diazomethane, 0°C, 3 h | Methylation of acid to methyl ester | High yield; reaction monitored by TLC |
| 2 | Quench with acetic acid | Neutralization of excess diazomethane | Ensures safety and completeness |
| 3 | Solvent evaporation, silica gel chromatography (3-15% EtOAc/Hexane) | Purification of methyl ester | Pure product isolated |
Alternative Synthetic Routes and Considerations
- Halogenated benzo[b]thiophene synthesis: Some patents describe the preparation of chlorobenzo[b]thiophene derivatives via cinnamic acid intermediates and thionyl chloride-mediated chlorination, followed by functional group transformations to introduce the acetic acid side chain.
- Cross-coupling reactions: Palladium-catalyzed coupling reactions (e.g., Suzuki or Stille) can be employed to install the benzo[b]thiophene core with chlorine substitution, followed by side chain elaboration.
- Esterification via acid chlorides: Conversion of the acid to acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with methanol, is another classical approach.
- Use of bases and solvents: Potassium carbonate in DMF is often used in related benzo[b]thiophene ester syntheses to facilitate nucleophilic substitution reactions.
Data Table Summarizing Key Preparation Parameters
| Parameter | Method 1: Diazomethyl Trimethylsilane Esterification | Method 2: Acid + Methanol + Acid Catalyst | Method 3: Acid Chloride + Methanol |
|---|---|---|---|
| Starting Material | 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid | Same | Same (converted to acid chloride) |
| Reagents | (Trimethylsilyl)diazomethane, MeOH | Methanol, H2SO4 or p-TsOH | Thionyl chloride, methanol |
| Temperature | 0°C | Reflux (~65°C) | 0-25°C |
| Reaction Time | 3 hours | Several hours (4-6 h) | 1-2 hours |
| Work-up | Quench with AcOH, evaporation, chromatography | Neutralization, extraction, chromatography | Neutralization, extraction, chromatography |
| Yield | High (>80%) | Moderate to high | Moderate to high |
| Purification | Silica gel chromatography | Silica gel chromatography | Silica gel chromatography |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (triethylamine, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for synthesizing potential therapeutic agents. Its derivatives have been investigated for:
- Anti-inflammatory properties : Compounds derived from methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate have shown promise in reducing inflammation.
- Anticancer activity : Research indicates that derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. For instance, compounds with similar structures have demonstrated IC50 values in the range of 10–30 µM against specific cancer cells .
- Antimicrobial effects : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial potential .
Material Science
This compound is utilized in developing organic semiconductors and devices such as:
- Organic Field-Effect Transistors (OFETs) : Its electronic properties make it suitable for use in OFETs.
- Organic Light-Emitting Diodes (OLEDs) : The compound's structural characteristics are advantageous for applications in OLED technology.
Biological Studies
The compound is employed in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules. It can mimic natural substrates or ligands, leading to alterations in cellular functions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's influence on multiple biochemical pathways related to inflammation, cancer progression, and microbial resistance has been noted.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been documented through various studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus cereus | 128 |
| Enterococcus faecalis | 256 |
These results indicate that this compound holds potential as a lead compound for developing new antibacterial agents .
Mechanism of Action
The mechanism of action of Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Ethyl 2-(5-bromobenzo[b]thiophen-3-yl)acetate (CAS RN: 17266-44-3) differs by replacing chlorine with bromine and the methyl ester with an ethyl ester. Key properties include:
The ethyl ester group may also confer slower hydrolysis rates than the methyl ester, affecting metabolic stability .
Ester Group Variations
The parent 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid (CAS RN: 17266-30-7) lacks the ester group, making it more polar and acidic (pKa ~4–5 for carboxylic acids). This impacts solubility in aqueous media and bioavailability, limiting its utility in drug formulations compared to ester derivatives .
Functional Group Modifications
- Methyl 2-diazo-2-(thiophen-3-yl)acetate (Compound 62 in ): Incorporates a diazo group (-N₂) instead of the chlorobenzo[b]thiophene moiety. This compound participates in cyclopropene ring-opening reactions, showcasing divergent reactivity compared to the target compound .
- 2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid (CAS RN: 1224709-42-5): Features a phosphoryl group, increasing molecular weight (332.74 g/mol ) and polarity. Such modifications are often employed to enhance binding affinity in enzyme inhibitors .
Key Findings and Insights
Biological Activity
Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate is a notable compound within the class of thiophene derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorine atom and an acetate group. This structure is significant as it influences the compound's reactivity and biological activity. The presence of the chlorine atom enhances its electrophilic character, potentially increasing its interaction with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It is hypothesized that the compound may mimic natural substrates or ligands, leading to alterations in cellular functions.
Biochemical Pathways
Research indicates that thiophene derivatives can influence multiple biochemical pathways, including those involved in inflammation, cancer progression, and microbial resistance. The specific pathways affected by this compound remain to be fully elucidated but are likely similar to those influenced by other thiophene compounds.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values for these bacteria indicate significant antimicrobial potential, suggesting that the compound could serve as a lead for developing new antibacterial agents .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus cereus | 128 |
| Enterococcus faecalis | 256 |
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that the chlorine substitution plays a critical role in enhancing cytotoxicity against cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on several benzo[b]thiophene derivatives found that those with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was among the most effective compounds tested .
- Cytotoxicity Tests : In vitro assays revealed that this compound demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for Methyl 2-(5-chlorobenzo[b]thiophen-3-yl)acetate, and how can reaction conditions be optimized?
The synthesis typically involves esterification of 2-(5-chlorobenzo[b]thiophen-3-yl)acetic acid. A representative method includes refluxing the acid in methanol with catalytic HCl (12 N) for 2 hours, followed by purification via Kugelrohr distillation under reduced pressure (90°C, 0.1 mmHg) to yield the ester . Optimization may involve adjusting solvent polarity (e.g., dichloromethane for extraction), alkali washing (saturated NaHCO₃) to remove residual acid, and monitoring reaction progress via TLC or HPLC. Alternative routes include nucleophilic substitution of halogenated intermediates under basic conditions, as seen in analogous thiophene derivatives .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
Key characterization data include:
- ¹H NMR : Peaks for the methyl ester (~3.7 ppm, singlet) and aromatic protons (7.0–7.5 ppm, multiplet) .
- ¹³C NMR : Signals for the carbonyl group (~165–170 ppm) and thiophene carbons (~120–130 ppm) .
- Melting Point : 153–155°C (from the free acid precursor) .
- Purity : Assessed via HPLC (e.g., reverse-phase C18 column, acetonitrile/water gradient) or GC-MS.
Advanced Research Questions
Q. How can computational tools like SHELX and WinGX be applied to analyze the compound’s crystal structure and electronic properties?
For crystallographic analysis:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
- Structure Solution : Employ SHELXS for phase determination via direct methods and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization : WinGX/ORTEP generates thermal ellipsoid plots to assess molecular geometry and packing .
- Electronic Properties : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, guiding reactivity studies.
Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values across assays?
- Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
- Solubility Optimization : Use co-solvents (e.g., DMSO ≤1%) or liposomal formulations to mitigate aggregation artifacts .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Statistical Analysis : Apply dose-response curve fitting (e.g., GraphPad Prism) with Hill slope adjustments to account for assay variability .
Q. How does structural modification of the benzo[b]thiophene core influence pharmacological activity?
- SAR Studies : Introduce substituents (e.g., nitro, amino) at the 5-position to modulate electron density and steric effects. For example, chlorination enhances metabolic stability but may reduce solubility .
- Bioisosteric Replacement : Replace the acetate group with amides or sulfonamides to improve target affinity, as demonstrated in related thiophene-based inhibitors .
- In Silico Docking : Use AutoDock Vina to predict binding modes with targets like enzymes or DNA, correlating with experimental IC₅₀ values .
Q. What methodologies are employed to study the compound’s application in materials science, such as conductive polymers?
- Polymer Synthesis : Post-polymerization functionalization of poly(methyl 2-(thiophen-3-yl)acetate) with cationic groups (e.g., trimethylammonium iodide) creates water-soluble polythiophenes for DNA binding .
- Characterization :
- UV-Vis/FL Spectroscopy : Monitors π–π* transitions and energy transfer.
- Dynamic Light Scattering (DLS) : Measures polyplex size (e.g., N/P ratio = 10 for nanoparticle formation) .
- Electrochemical Analysis : Cyclic voltammetry (CH Instruments) evaluates redox behavior and conductivity.
Q. How are reaction intermediates and byproducts identified during scale-up synthesis?
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression.
- High-Resolution MS : Identifies unexpected byproducts (e.g., dimerization or oxidation products).
- Isolation Protocols : Medium-pressure liquid chromatography (MPLC, Biotage SP-1) with silica gel 60 (230–400 mesh) separates intermediates .
Q. What safety and handling protocols are critical for lab-scale use of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
